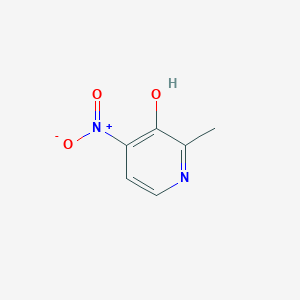

2-甲基-4-硝基吡啶-3-醇

描述

“2-Methyl-4-nitropyridin-3-ol” is a chemical compound with the molecular formula C6H6N2O3 . It is a derivative of nitropyridine, which is a class of compounds that have been used as intermediates in the synthesis of various pharmaceutical and agrochemical compounds .

Synthesis Analysis

The synthesis of nitropyridines, including “2-Methyl-4-nitropyridin-3-ol”, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Molecular Structure Analysis

The molecular structure of “2-Methyl-4-nitropyridin-3-ol” consists of a pyridine ring with a nitro group (-NO2) attached at the 4-position and a hydroxyl group (-OH) at the 3-position . The methyl group (-CH3) is attached at the 2-position .

Chemical Reactions Analysis

Nitropyridines, including “2-Methyl-4-nitropyridin-3-ol”, can undergo various reactions. For instance, 3-nitropyridine and 4-substituted-3-nitropyridines can be substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .

Physical And Chemical Properties Analysis

“2-Methyl-4-nitropyridin-3-ol” has a molecular weight of 154.12300 . It has a predicted density of 1.411±0.06 g/cm3 and a predicted boiling point of 354.1±37.0 °C . The melting point is reported to be 273 °C .

科学研究应用

振动和分子结构研究

2-甲基-4-硝基吡啶-3-醇一直是专注于理解分子结构和稳定性的研究中的一个感兴趣的课题。例如,Balachandran 等人(2012 年)使用密度泛函理论对相关硝基吡啶的构象稳定性和振动特性进行了详细分析。他们通过自然键轨道分析检查了分子稳定性和键强度,从而深入了解了这些分子的电荷转移和化学反应性 (Balachandran, Lakshmi, & Janaki, 2012)。

荧光探针开发

Singh 等人(2020 年)的研究探索了基于氨基乙基吡啶(其与 2-甲基-4-硝基吡啶-3-醇具有结构相似性)的荧光探针的开发。这些探针显示出在水性介质和生物系统中检测 Fe3+ 和 Hg2+ 离子的潜力,表明硝基吡啶在环境和生物传感中的适用性 (Singh, Thakur, Raj, & Pandey, 2020)。

分子和晶体结构阐明

Bryndal 等人(2012 年)对包括与 2-甲基-4-硝基吡啶-3-醇相关的硝基吡啶衍生物的分子和晶体结构进行了研究。他们的研究涉及分析晶体结构并采用密度泛函理论来比较从 X 射线研究中获得的分子结构。这类研究对于理解这些化合物的性质和潜在应用至关重要 (Bryndal et al., 2012)。

安全和危害

作用机制

Target of Action

Nitropyridines, a class of compounds to which 2-methyl-4-nitropyridin-3-ol belongs, are known to interact with various biological targets .

Mode of Action

Nitropyridines, in general, are synthesized through a reaction mechanism that involves the migration of the nitro group from the 1-position to the 3-position by a [1,5] sigmatropic shift . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Nitropyridines are known to be key intermediates in the synthesis of various pharmaceutical and agrochemical compounds . They are synthesized via a two-step pathway involving a nitration step and a reduction step .

Result of Action

Nitropyridines are known to be highly energetic and potentially explosive, which could influence their interactions at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For nitropyridines, the reaction temperature is a critical factor. The nitration reaction, a key step in the synthesis of nitropyridines, is usually exothermic and can result in polynitration at higher temperatures . Therefore, careful control of environmental conditions is crucial for the safe and efficient synthesis and use of these compounds.

属性

IUPAC Name |

2-methyl-4-nitropyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-4-6(9)5(8(10)11)2-3-7-4/h2-3,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTUQEPEJPQZBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

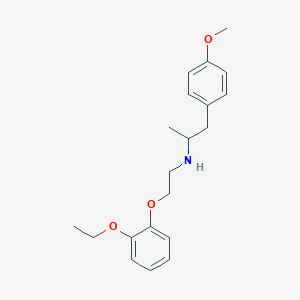

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

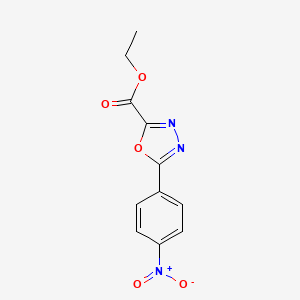

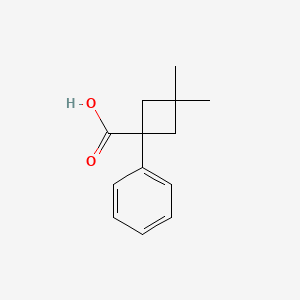

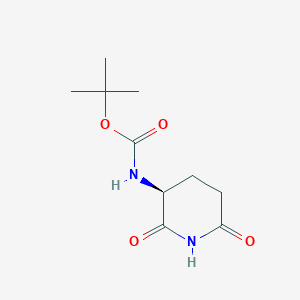

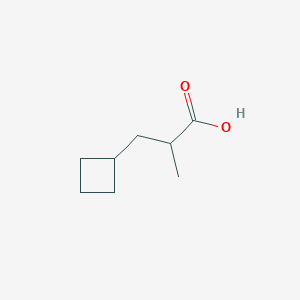

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Methoxyphenyl)sulfonyl]-propan-1-ol](/img/structure/B3104905.png)

![tert-Butyl (R)-3-(7-chloro-2-(2-methylisonicotinamido)-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B3104943.png)

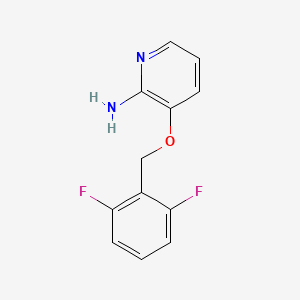

![3-[(4-Fluorophenyl)methoxy]pyridin-2-amine](/img/structure/B3104997.png)